molecular formula C9H10F3N B1382442 2,4,6-Trimethyl-3-(trifluoromethyl)pyridine CAS No. 1803603-36-2

2,4,6-Trimethyl-3-(trifluoromethyl)pyridine

Cat. No.: B1382442
CAS No.: 1803603-36-2
M. Wt: 189.18 g/mol
InChI Key: BEXRTTXWMKZWID-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl-3-(trifluoromethyl)pyridine is a heterocyclic organic compound characterized by a pyridine ring substituted with three methyl groups and one trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethyl-3-(trifluoromethyl)pyridine can be achieved through several methodsThis can be done using trichloromethyl-pyridine, where an exchange between chlorine and fluorine atoms occurs . Another method involves assembling the pyridine ring from a trifluoromethyl-containing building block .

Industrial Production Methods

Industrial production of this compound typically relies on scalable synthetic routes that ensure high yield and purity. The choice of method depends on the desired properties of the final product and the availability of starting materials. The direct fluorination method and the building-block method are commonly used in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethyl-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and the specific functional groups involved .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine compounds .

Scientific Research Applications

2,4,6-Trimethyl-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Trimethyl-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Trimethyl-3-(trifluoromethyl)pyridine is unique due to the presence of three methyl groups and one trifluoromethyl group on the pyridine ring. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2,4,6-trimethyl-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c1-5-4-6(2)13-7(3)8(5)9(10,11)12/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXRTTXWMKZWID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(F)(F)F)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4,6-Trimethyl-3-(trifluoromethyl)pyridine
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2,4,6-Trimethyl-3-(trifluoromethyl)pyridine
Reactant of Route 4
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Reactant of Route 5
2,4,6-Trimethyl-3-(trifluoromethyl)pyridine
Reactant of Route 6
2,4,6-Trimethyl-3-(trifluoromethyl)pyridine

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